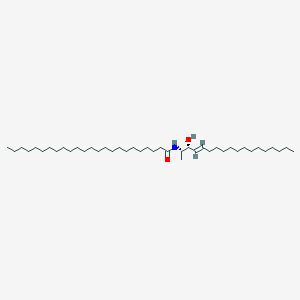
trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one
Übersicht
Beschreibung
Trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one is a synthetic compound that has a wide range of applications in scientific research. It is an important component of many biochemical and physiological processes, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Bioreduction in Organic Solvents :
- Research by Majewska and Kozłowska (2013) explored the reduction of trans-4-phenylbut-3-en-2-one using the roots of carrot, celeriac, and beetroot in isooctane, leading to the production of (S)-trans-4-Phenylbut-3-en-2-ol. This study highlights the potential of using plant tissue in organic solvent systems for bioreduction processes (Majewska & Kozłowska, 2013).
Chemical Structure Analysis and Thionation Studies :
- Ishii et al. (2000) investigated the formation and structural properties of cis- and trans-3,6-bis(1,1,3,3-tetramethyl-4-oxo-4-phenylbutyl)-1,2,4,5-tetrathianes. This research provides insights into the chemical properties and structural conformations of similar compounds (Ishii et al., 2000).
Synthesis and Antitumor Activity :
- Boyd et al. (1980) conducted a study on the synthesis of racemic cis- and trans-4-phenylcyclophosphamide and evaluated their antitumor activities. This research is significant for understanding the synthesis and potential therapeutic applications of related compounds (Boyd et al., 1980).
Asymmetric Synthesis of Amino Acids :
- Fadnavis et al. (2006) explored the conversion of 2,4-Dioxo-4-phenylbutyric acid to (S)-2-amino acids, demonstrating the utility of these transformations in the asymmetric synthesis of nonproteinogenic amino acids, a crucial aspect of biochemical research (Fadnavis et al., 2006).
Catalytic Isomerization Studies :
- Davies, Dimichiel, and Pickles (1968) investigated the isomerization of n-phenylbutenes catalyzed by palladium complexes. This research contributes to the understanding of catalytic processes and isomerization reactions in organic chemistry (Davies, Dimichiel, & Pickles, 1968).
Synthesis of Phosphanylbis(N‐arylglycines) :
- Lach et al. (2016) conducted research on the synthesis of phosphanylbis(N‐arylglycines) and spontaneous diastereoselective lactamization, contributing to the field of organic synthesis and the development of novel compounds (Lach et al., 2016).
Oligomer Synthesis for Foldamers :
- Lucarini and Tomasini (2001) described the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, contributing to the development of foldamers, a significant area in biomimetic chemistry (Lucarini & Tomasini, 2001).
Neuroprotective Effects in Cerebral Ischemia :
- Qi et al. (2004) studied the neuroprotective effect of Sodium 4-phenylbutyrate (4-PBA) on cerebral ischemic injury, indicating its potential therapeutic applications in neurological disorders (Qi et al., 2004).
Ruthenium Complexes in Organic Synthesis :
- Winter and Hornung (1999) explored the preparation of 2-ammoniobutenynyl Ru-complexes, shedding light on the use of ruthenium complexes in organic synthesis (Winter & Hornung, 1999).
Eigenschaften
IUPAC Name |
(3R,4R)-3-(4-phenylbutyl)-4-propyloxetan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-2-8-15-14(16(17)18-15)12-7-6-11-13-9-4-3-5-10-13/h3-5,9-10,14-15H,2,6-8,11-12H2,1H3/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYKBJFWLAKGMR-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(=O)O1)CCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1[C@H](C(=O)O1)CCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-[[(3S)-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl]methyl]-2,5-dihydro-4-hydroxy-3-(4-hydroxyphenyl)-5-oxo-2-Furancarboxylic acid, methyl ester](/img/structure/B3025979.png)
![(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one](/img/structure/B3025983.png)
![6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B3025984.png)






![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)

![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)
![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)